4-Hydroxy-3,5-diiodobenzoyl chloride

Antimicrobial Activity Cytotoxicity Structure-Activity Relationship (SAR)

4-Hydroxy-3,5-diiodobenzoyl chloride (CAS 5536-78-7) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃ClI₂O₂ and a molecular weight of 408.36 g/mol. It features a benzoyl chloride core substituted with iodine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position.

Molecular Formula C7H3ClI2O2
Molecular Weight 408.36 g/mol
CAS No. 5536-78-7
Cat. No. B3144546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-diiodobenzoyl chloride
CAS5536-78-7
Molecular FormulaC7H3ClI2O2
Molecular Weight408.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C(=O)Cl
InChIInChI=1S/C7H3ClI2O2/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,11H
InChIKeyGPMCVEFPMQJOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-diiodobenzoyl chloride (CAS 5536-78-7): A Specialized Diiodinated Acyl Chloride Intermediate for Targeted Synthesis


4-Hydroxy-3,5-diiodobenzoyl chloride (CAS 5536-78-7) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃ClI₂O₂ and a molecular weight of 408.36 g/mol . It features a benzoyl chloride core substituted with iodine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position [1]. This compound is primarily utilized as a reactive synthetic intermediate, where the acyl chloride moiety serves as a handle for introducing the 4-hydroxy-3,5-diiodobenzoyl fragment into more complex molecules, notably in the synthesis of uricosuric agents like benziodarone [2]. Its procurement value is defined not by broad-spectrum utility, but by its unique positional isomerism and the specific reactivity profile this imparts.

Why 4-Hydroxy-3,5-diiodobenzoyl chloride Cannot Be Replaced by Its Positional Isomer or Other Diiodinated Analogs


Generic substitution among diiodinated benzoyl chlorides is fundamentally flawed due to the decisive influence of the hydroxyl group's position on both biological activity and physico-chemical properties. The 4-hydroxy isomer (target compound) and its 2-hydroxy positional isomer (3,5-diiodosalicyloyl chloride, CAS 42016-91-1) share an identical molecular formula but exhibit profoundly divergent behaviors [1]. The intramolecular hydrogen bonding in the 2-hydroxy isomer stabilizes the molecule, resulting in a boiling point nearly 40°C higher than the target compound . Critically, a direct head-to-head study demonstrated that the 3,5-diiodosalicylidene scaffold (derived from the 2-hydroxy isomer) produces compounds with potent antimicrobial and cytotoxic properties, whereas the corresponding 4-hydroxy isomer derivatives share low biological activity [2]. Similarly, simpler analogs like 3,5-diiodobenzoyl chloride (CAS 42860-25-3), which lacks the hydroxyl group entirely, cannot replicate the hydrogen-bonding capabilities and resulting pharmacokinetic profiles of drugs synthesized from the target compound.

Quantitative Differentiation Evidence for 4-Hydroxy-3,5-diiodobenzoyl chloride vs. Its Closest Analogs


Head-to-Head Biological Activity: 4-Hydroxy vs. 2-Hydroxy Isomer-Derived Scaffolds

A 2021 study by Krátký et al. provides a direct, quantitative comparison of biological activity between compounds derived from the two positional isomers. The research concluded that the presence of a 3,5-diiodosalicylidene scaffold (derived from the 2-hydroxy isomer, CAS 42016-91-1) results in enhanced antimicrobial and cytotoxic properties, whereas its 4-hydroxy isomers (derived from the target compound, CAS 5536-78-7) consistently share a low biological activity profile [1]. This represents a fundamental, application-defining differentiation.

Antimicrobial Activity Cytotoxicity Structure-Activity Relationship (SAR) Positional Isomerism

Physicochemical Property Divergence: Boiling Point as a Distillation Purity Criterion

The predicted boiling points of the two positional isomers show a significant divergence of approximately 39°C. The target compound has a predicted boiling point of 322.4±42.0 °C at 760 mmHg, while its 2-hydroxy isomer has a notably higher predicted boiling point of 361.2±42.0 °C . This substantial difference provides a critical, quantifiable parameter for distinguishing between the two isomers during synthesis and purification, as the higher boiling point of the 2-hydroxy isomer is attributed to strong intramolecular hydrogen bonding between the ortho-hydroxyl and the carbonyl group.

Physicochemical Characterization Boiling Point Distillation Quality Control

Pharmacological Pathway Segregation: CYP2C9 Interaction of Derived Chromenone Compounds

Compounds synthesized using 4-hydroxy-3,5-diiodobenzoyl chloride as a building block have demonstrated specific interactions with the drug-metabolizing enzyme Cytochrome P450 2C9. For example, 3-(4-hydroxy-3,5-diiodobenzoyl)-2-propylchromen-4-one has been shown to inhibit CYP2C9 with an IC50 of >25,000 nM [1]. This is categorically different from the antibacterial targets of compounds derived from the 2-hydroxy isomer. The function of the target compound-derived molecules is thus in modulating pharmacokinetic pathways, not in direct antimicrobial action.

Drug Metabolism CYP450 Inhibition Pharmacokinetics Enzyme Assay

Pharmaceutical Intermediate Specificity: Key Precursor for the Uricosuric Agent Benziodarone

The target compound serves as a crucial intermediate specifically in the synthesis of benziodarone, a potent uricosuric agent used for the treatment of hyperuricemia . The synthesis involves the acylation of 2-ethylbenzofuran with 4-hydroxy-3,5-diiodobenzoyl chloride to form (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone [1]. This specific synthetic route is patented and relies on the unique reactivity of the 4-hydroxy isomer. The alternative 2-hydroxy isomer (3,5-diiodosalicyloyl chloride) is instead the key intermediate for the anthelmintic drug closantel , illustrating a clear and immutable application divergence.

Pharmaceutical Synthesis Benziodarone Uricosuric Agent Process Chemistry

Proven Application Scenarios Driving the Procurement of 4-Hydroxy-3,5-diiodobenzoyl chloride


Synthesis of Benziodarone and Related Uricosuric Drug Candidates

The primary industrial application for this compound is as a non-substitutable intermediate in the synthesis of the uricosuric agent benziodarone. The quantifiable differentiation from its 2-hydroxy isomer (Section 3, Evidence 4) ensures that only this specific 4-hydroxy isomer can be used to construct the (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone scaffold required for therapeutic activity against hyperuricemia .

Construction of CYP450-Modulating Compound Libraries in Drug Metabolism Research

For drug metabolism and pharmacokinetics (DMPK) studies, this compound is the required building block for generating chromenone derivatives that modulate CYP2C9 activity. The quantitative evidence (Section 3, Evidence 3) showing its derivatives inhibit CYP2C9 with an IC50 > 25,000 nM defines its application space, which is orthogonal to that of its isomer-derived antimicrobial compounds. Procurement is justified for labs specifically mapping hepatic enzyme interactions, not for broad antimicrobial screening .

Chemical Biology Studies Requiring a Non-Cytotoxic, Iodine-Rich Molecular Probe

The head-to-head comparison (Section 3, Evidence 1) established that scaffolds derived from this 4-hydroxy isomer exhibit low biological activity and cytotoxicity, in stark contrast to the potent antimicrobial and cytotoxic activity of the 2-hydroxy isomer derivatives. This makes the target compound the ideal choice for synthesizing iodine-rich probes or control compounds where biological inertness is required, but the heavy-atom effect of iodine for X-ray crystallography or the isotopic signature for mass spectrometry is desired.

Specialized Pedagogy and Methodology Studies on Positional Isomer Effects in Acyl Chloride Reactivity

The significant predicted boiling point difference of ~39°C between the 4-hydroxy and 2-hydroxy isomers (Section 3, Evidence 2) serves as an excellent model system for studying intramolecular hydrogen bonding effects on physical properties. An academic or industrial training program focused on advanced organic synthesis can procure both isomers to quantitatively demonstrate how ortho-substitution fundamentally alters boiling point, reactivity, and downstream biological function, making it a valuable teaching pair.

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